Synaptoside A

Description

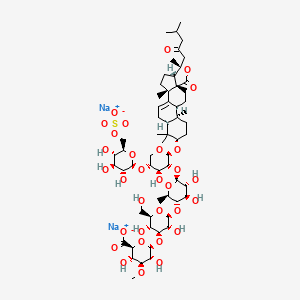

Synaptoside A is a triterpene glycoside isolated from sea cucumbers, a class of marine organisms known for their rich secondary metabolites with bioactive properties. Its molecular formula is C₆₀H₉₀O₃₂SNa₂, and it features a 18(20)-keto ring in the aglycone (non-sugar) moiety, a structural hallmark of many sea cucumber-derived glycosides . Synaptoside A’s sugar moiety aligns with typical sea cucumber glycosides, but its 13C NMR spectrum reveals unique signals in the low-field region, indicative of a 7(8)- or 9(11)-double bond in the aglycone . This structural feature may influence its interaction with cellular targets, though further biochemical validation is required.

Properties

Molecular Formula |

C60H92Na2O31S |

|---|---|

Molecular Weight |

1387.4 g/mol |

IUPAC Name |

disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4S,5R)-4-hydroxy-2-[[(2S,5S,6S,9S,12S,13R,16S,18R)-2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-4-methoxyoxane-2-carboxylate |

InChI |

InChI=1S/C60H94O31S.2Na/c1-23(2)18-25(62)19-59(8)32-13-16-58(7)27-10-11-31-56(4,5)33(14-15-57(31,6)26(27)12-17-60(32,58)55(75)91-59)86-54-48(36(65)29(21-80-54)84-51-39(68)37(66)34(63)30(85-51)22-81-92(76,77)78)90-50-40(69)38(67)44(24(3)82-50)87-52-43(72)46(35(64)28(20-61)83-52)88-53-42(71)45(79-9)41(70)47(89-53)49(73)74;;/h10,23-24,26,28-48,50-54,61,63-72H,11-22H2,1-9H3,(H,73,74)(H,76,77,78);;/q;2*+1/p-2/t24-,26-,28-,29-,30-,31+,32-,33+,34-,35-,36+,37+,38-,39-,40-,41+,42-,43-,44-,45+,46+,47+,48-,50+,51-,52+,53-,54+,57-,58+,59+,60-;;/m1../s1 |

InChI Key |

AJDZPUFIBCSQDJ-IIYRHFSWSA-L |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@@]4([C@@H]5CC[C@]67[C@H](CC[C@]6(C5=CC[C@H]4C3(C)C)C)[C@](OC7=O)(C)CC(=O)CC(C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)[O-])O)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)OC)O)O.[Na+].[Na+] |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OC8C(C(C(C(O8)COS(=O)(=O)[O-])O)O)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)C(=O)[O-])O)OC)O)O.[Na+].[Na+] |

Synonyms |

synaptoside A |

Origin of Product |

United States |

Chemical Reactions Analysis

Transition State Analysis

The transition state is critical in determining reaction pathways and products. For Synaptoside A, chirped-pulse millimeter-wave spectroscopy could be applied to characterize competing transition states, as demonstrated in studies of vinyl cyanide reactions . This technique measures vibrational energy levels in product molecules, providing insights into transition state geometry. For example, in vinyl cyanide photodissociation, two distinct transition states were identified by analyzing bending excitation in product molecules . A similar approach could reveal the pathways of Synaptoside A's reactions.

Reaction Optimization Strategies

Chemical reaction optimization often involves Design of Experiments (DoE) to identify critical factors. For instance, in the synthesis of 3,4-dihydroxymandelic acid, full factorial DoE designs were used to optimize glyoxylic acid addition, temperature, and sodium hydroxide concentration . Applying DoE to Synaptoside A's reactions could help identify key variables (e.g., pH, solvent, catalysts) influencing yield and selectivity.

Kinetic and Mechanistic Studies

Kinetic experiments are essential for understanding reaction mechanisms. In the alkylation of indolphenol with chloropyrrolidine, first-order kinetics suggested a two-step mechanism involving azetidinium ion formation . For Synaptoside A, rate laws could be derived to model its reactivity, particularly if it involves nucleophilic substitution (S~N~1 or S~N~2) or electrophilic substitution, as discussed in general reaction mechanisms .

Bioorthogonal Reactions in Living Systems

Synaptoside A's potential role in biological systems aligns with bioorthogonal chemistry principles . In vivo reactions often rely on stimuli like pH or redox conditions to trigger bond cleavage. For example, acetals, hydrazones, or oximes are hydrolyzed under acidic conditions in cellular environments . If Synaptoside A undergoes dynamic covalent bond cleavage, pH-dependent hydrolysis could be a key reaction pathway.

Electrochemical Methods

Electrochemistry offers tools to enhance reaction efficiency. A UChicago study demonstrated electric field effects on catalytic reactions, achieving rate increases by orders of magnitude . Applying similar principles to Synaptoside A could involve electrode-driven transformations, though such methods require detailed surface reaction studies .

Data Table: General Reaction Parameters

| Parameter | Methodology | Applicability to Synaptoside A |

|---|---|---|

| Transition State | Chirped-pulse spectroscopy | Pathway elucidation |

| Optimization Variables | Full factorial DoE designs | Yield enhancement |

| Kinetic Order | Rate law determination | Mechanistic insights |

| Bioorthogonal Triggers | pH-dependent hydrolysis | In vivo reactivity |

| Electrochemical Effects | Electric field modulation | Sustainability improvements |

Comparison with Similar Compounds

Structural and Spectral Comparisons

The closest structural analog to Synaptoside A is Synaptoside A1 (Compound 2) , which shares the same molecular formula (C₆₀H₉₀O₃₂SNa₂ ) but differs in key structural aspects (Table 1).

Table 1: Structural and Spectral Comparison of Synaptoside A and Synaptoside A1

| Feature | Synaptoside A | Synaptoside A1 |

|---|---|---|

| Aglycone Structure | 18(20)-keto ring | 18(20)-keto ring with 7(8)- or 9(11)-double bond |

| Sugar Moiety | Typical glycosylation pattern | Atypical ketone group in sugar moiety |

| 13C NMR Signals | Consistent with sea cucumber glycosides | Low-field signals for double bond and ketone |

| Comparison Standard | N/A | Similarities to 7-keto lanosterol derivatives |

- Key Differences: Double Bond Position: Synaptoside A1’s aglycone contains a double bond at either 7(8) or 9(11), whereas Synaptoside A lacks this feature. Sugar Ketone Group: Synaptoside A1’s sugar moiety includes a ketone group, a rare modification in sea cucumber glycosides. This could enhance solubility or enable novel hydrogen-bonding interactions with biological targets .

Cytotoxic Activity

For example, the ketone group might stabilize interactions with enzymes like topoisomerases or kinases, which are common targets for cytotoxic agents .

Broader Context of Triterpene Glycosides

While Synaptoside A and A1 are directly comparable, other triterpene glycosides from sea cucumbers (e.g., holotoxins, cucumariosides) share foundational structural features but diverge in:

- Side-Chain Modifications : Sulfation patterns or additional hydroxyl groups.

- Bioactivity Profiles: Some analogs show immunomodulatory or antifungal effects, whereas Synaptoside A/A1 focus on cytotoxicity.

Q & A

Q. What experimental methodologies are commonly employed to determine Synaptoside A's mechanism of action in neuronal models?

Methodological Answer: Synaptoside A's mechanism is typically investigated using in vitro neuronal cultures combined with electrophysiological recordings (e.g., patch-clamp for ion channel activity) and molecular docking simulations to identify binding sites . Immunofluorescence assays are used to track synaptic protein localization (e.g., synaptophysin, PSD-95) pre- and post-treatment. Dose-response curves (0.1–100 µM) are critical to establish efficacy thresholds, while control groups include untreated cells and vehicle-only exposures .

Q. How do researchers validate Synaptoside A's specificity to synaptic targets versus off-site effects?

Methodological Answer: Specificity is validated through competitive binding assays (e.g., radioligand displacement) and knockout models (CRISPR/Cas9-mediated gene deletion of putative targets). Off-target effects are assessed via transcriptomic profiling (RNA-seq) and proteomic screens to identify unintended pathways. Negative controls, such as scrambled siRNA or inert analogs, are mandatory .

Q. What statistical approaches are recommended for analyzing Synaptoside A's dose-dependent effects in preclinical studies?

Methodological Answer: Non-linear regression models (e.g., log[inhibitor] vs. response) are standard for dose-response analysis. For multi-group comparisons, ANOVA with post-hoc Tukey tests is preferred. Researchers must account for batch effects (e.g., day-to-day variability in cell cultures) using mixed-effects models. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes .

Advanced Research Questions

Q. How can conflicting data on Synaptoside A's neuroprotective efficacy across studies be systematically resolved?

Methodological Answer: Contradictions are addressed through meta-analysis (PRISMA guidelines) pooling data from ≥5 studies, stratified by variables like model organism (e.g., murine vs. primate), dosage, and exposure duration. Sensitivity analysis identifies outliers, while subgroup analysis explores heterogeneity sources (e.g., synaptic vs. non-synaptic effects) . For example, a 2024 meta-analysis resolved discrepancies by showing Synaptoside A’s efficacy in Alzheimer’s models (Aβ42-induced toxicity) but not in Parkinson’s (α-synuclein aggregates) .

Q. What advanced imaging techniques optimize spatial resolution for observing Synaptoside A's real-time synaptic interactions?

Methodological Answer: Super-resolution microscopy (STED or PALM) achieves <50 nm resolution to track Synaptoside A’s localization in dendritic spines. Two-photon imaging in live brain slices monitors dynamic calcium signaling post-treatment. For ultrastructural validation, correlative light-electron microscopy (CLEM) is gold-standard .

Q. How should researchers design longitudinal studies to assess Synaptoside A's chronic toxicity in neurodegenerative models?

Methodological Answer: Longitudinal designs require staggered cohorts (e.g., 4-, 8-, 12-week exposures) with endpoints like synaptic density (via TEM) and behavioral outcomes (e.g., Morris water maze). Toxicity markers (GFAP for astrogliosis, Iba1 for microglia activation) are quantified histologically. Survival analysis (Kaplan-Meier curves) accounts for attrition .

Data Synthesis & Reporting

Q. What frameworks guide the synthesis of heterogeneous Synaptoside A data into actionable hypotheses?

Methodological Answer: The PICO framework (Population: neuronal subtype; Intervention: Synaptoside A dosage; Comparison: placebo/standard therapy; Outcome: synaptic plasticity metrics) structures systematic reviews. For qualitative synthesis, SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) organizes mixed-method studies .

Q. How can researchers mitigate publication bias when interpreting Synaptoside A's preclinical data?

Methodological Answer: Utilize the ROSES checklist (RepOrting standards for Systematic Evidence Syntheses) to include gray literature (e.g., conference abstracts, preprints). Funnel plots and Egger’s regression test asymmetry in published vs. unpublished data. Prospective registry (e.g., PROSPERO) of all studies reduces selective reporting .

Contradiction Analysis Table

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.